(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile
Description
The compound (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile features a hybrid heterocyclic scaffold combining imidazo[2,1-b]thiazole and α,β-unsaturated nitrile moieties. Key structural attributes include:
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-15-7-9-16(10-8-15)20-19(24-11-12-27-21(24)23-20)13-18(14-22)28(25,26)17-5-3-2-4-6-17/h2-13H,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPBWXUCCELGI-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, and the final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The imidazo[2,1-b][1,3]thiazole ring may also play a role in binding to specific receptors or interacting with nucleic acids. The exact mechanism would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Functional Group Variations
Imidazo[2,1-b]thiazole Derivatives
Compounds 27c, 27d, and 27e () share the imidazo[2,1-b]thiazole core but differ in substituents:
- Sulfonamide groups : Compound 27c (4-fluoro-benzenesulfonamide) and 27d (4-methyl-benzenesulfonamide) demonstrate that sulfonyl groups enhance solubility and target binding .
- Hydroxyphenyl vs.
- Biological activity: These analogs exhibit pan-RAF inhibitory activity (IC₅₀ = 1–10 nM) and in vivo anti-melanoma efficacy, suggesting the target compound could share similar mechanisms .
Thiazole-α,β-Unsaturated Systems
describes (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, which shares the α,β-unsaturated system but replaces nitrile with a ketone. Key differences:
Substituent Effects on Physicochemical Properties
*LogP estimated using fragment-based methods.
- Solubility : The benzenesulfonyl group in the target compound likely improves aqueous solubility compared to ’s ketone derivative .
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile , with the CAS number 691883-96-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a thiazole and imidazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molar mass of 405.49 g/mol . It features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O2S2 |
| Molar Mass | 405.49 g/mol |
| CAS Number | 691883-96-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and imidazole rings. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to imidazo[2,1-b][1,3]thiazole derivatives. For instance, a related series demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL . The presence of specific substituents in the aromatic rings was found to enhance this activity.
Anticancer Potential
Compounds containing imidazo[2,1-b][1,3]thiazole structures have shown promise in anticancer research. A study indicated that certain derivatives exhibited selective inhibition against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism often involves induction of apoptosis in cancer cells through modulation of signaling pathways.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes. For example, derivatives have shown selective inhibition against carbonic anhydrase (CA) isoforms, particularly hCA II. This isoform plays a critical role in tumor progression and could be targeted for cancer therapy . The inhibition constants (K_i) ranged from 57.7 to 98.2 µM , indicating moderate potency.
Case Studies
Several studies have highlighted the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:
- Anti-Tuberculosis Activity : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, with several showing potent activity .
- Cytotoxicity Studies : Compounds were evaluated for cytotoxic effects on normal cell lines alongside their antimicrobial activities, revealing low toxicity profiles which are favorable for therapeutic use .
- Enzyme Inhibition Profiles : Compounds were screened against multiple CA isoforms, demonstrating selective inhibition that could be leveraged in drug design .
Q & A
Q. What are the key considerations for synthesizing (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution under mild acidic conditions (e.g., using triethylamine as a base) .
- Thiazole Ring Formation : Cyclization of imidazo[2,1-b][1,3]thiazole precursors using catalysts like palladium or copper to ensure regioselectivity .
- Ene-nitrile Formation : Knoevenagel condensation between aldehyde intermediates and nitrile derivatives, optimized at 60–80°C in DMF or acetonitrile . Key challenges include avoiding over-oxidation of sulfonyl groups and controlling stereochemistry (E/Z selectivity) during ene-nitrile formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, imidazo-thiazole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–500) and rule out side products .
- Elemental Analysis : CHNS data should match theoretical values within ±0.3% deviation . Discrepancies in spectral data may indicate incomplete purification or stereoisomeric mixtures .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
Contradictions often arise from:
- Dynamic Exchange Effects : Rotameric states of the benzenesulfonyl group can cause splitting inconsistencies. Use variable-temperature NMR to stabilize conformers .
- Residual Solvent Peaks : DMF or acetonitrile traces in crude samples may overlap with aromatic signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Diastereomeric Impurities : Chiral HPLC with a C18 column and methanol/water mobile phase can separate stereoisomers .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Palladium(II) acetate improves imidazo-thiazole cyclization yields (80–85%) compared to copper catalysts (60–70%) .
- Solvent Optimization : Replacing DMF with dimethyl sulfoxide (DMSO) reduces side reactions during sulfonylation .
- Microwave-Assisted Synthesis : Reduces reaction time for Knoevenagel condensation from 12 hours to 2 hours at 100°C .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Predict interactions with biological targets (e.g., kinases, cytochrome P450) using software like AutoDock Vina. Focus on the ene-nitrile moiety’s electron-deficient nature for hydrogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antimicrobial or anticancer activity .
Contradiction Analysis
Conflicting reports on the compound’s solubility (e.g., DMSO vs. ethanol) may stem from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
